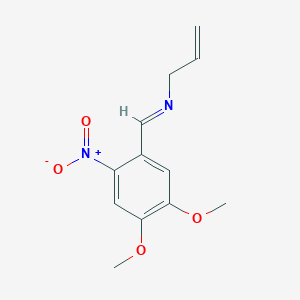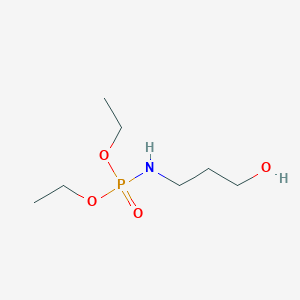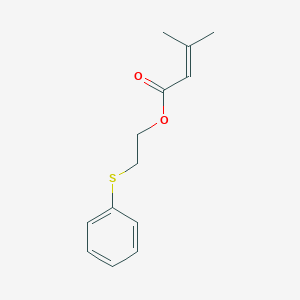
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate is an organic compound that belongs to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound is notable for its unique structural features, which include a phenylsulfanyl group attached to an ethyl chain, and a 3-methylbut-2-enoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate typically involves the esterification of 3-methylbut-2-enoic acid with 2-(phenylsulfanyl)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the ester with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as the phenylsulfanyl group can interact with various biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can form interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active components, which can then interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-methylbut-2-enoate: Similar ester structure but lacks the phenylsulfanyl group.
3-Methyl-2-butenoic acid, 3-methylbutyl ester: Similar ester structure with a different alkyl group.
2-Butenoic acid, 3-methyl-, ethyl ester: Another enoate ester with a different alkyl group.
Uniqueness
2-(Phenylsulfanyl)ethyl 3-methylbut-2-enoate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other similar compounds, making it valuable in various applications .
Propiedades
Número CAS |
60359-71-9 |
|---|---|
Fórmula molecular |
C13H16O2S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
2-phenylsulfanylethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2S/c1-11(2)10-13(14)15-8-9-16-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
KJGBYUXXJFBNKS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OCCSC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


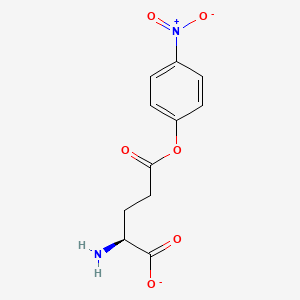
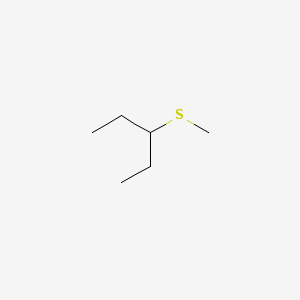
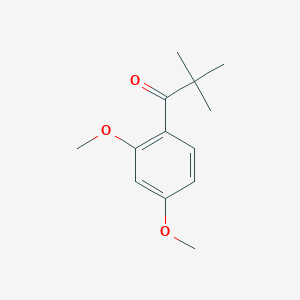
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
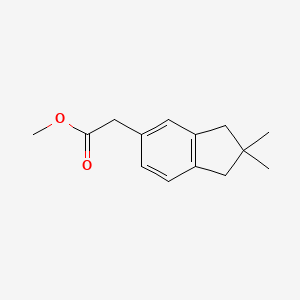

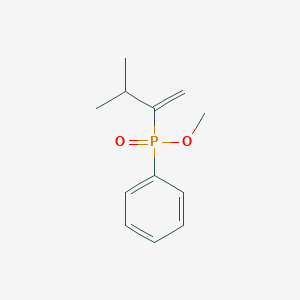
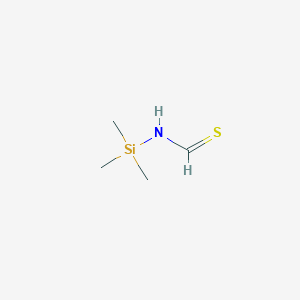
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
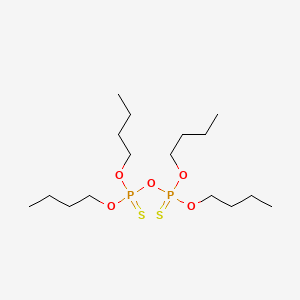
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
